tert-butyl 2-{2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carbonyl}pyrrolidine-1-carboxylate
Description
The compound tert-butyl 2-{2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carbonyl}pyrrolidine-1-carboxylate is a structurally complex molecule featuring a tricyclic 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene core conjugated with a tert-butyl-protected pyrrolidine moiety. This compound is synthesized via a Mitsunobu-type reaction, as demonstrated in a 2024 European patent application, where it was prepared in 90% yield using (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and a carboxamide intermediate under tetrahydrofuran (THF) solvent conditions . The tert-butyl group likely serves as a protective moiety, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl 2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-21(2,3)29-20(28)24-11-6-7-16(24)19(27)23-12-9-15-14(13-23)18(26)25-10-5-4-8-17(25)22-15/h4-5,8,10,16H,6-7,9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPBQOVFJVQMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 2-{2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carbonyl}pyrrolidine-1-carboxylate (CAS Number: 1902937-77-2) is a complex organic molecule characterized by its unique tricyclic structure and potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N4O4
- Molecular Weight : 398.4555 g/mol
- SMILES Notation : O=C(C1CCCN1C(=O)OC(C)(C)C)N1CCc2c(C1)c(=O)n1c(n2)cccc1
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar tricyclic structures often exhibit significant antimicrobial properties. For instance, studies have shown that triazatricyclo compounds can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes through enzyme inhibition or membrane disruption .
Antitumor Properties
The compound's unique structure suggests potential antitumor activity. Triazatricyclo compounds have been reported to interact with DNA and inhibit cell proliferation in cancer cell lines. This interaction may be attributed to the ability of the compound to intercalate within DNA strands or inhibit topoisomerase enzymes involved in DNA replication .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are crucial for cellular metabolism and proliferation.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Activity : A study reported that triazatricyclo compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
- Antitumor Studies : In vitro assays demonstrated that derivatives of triazatricyclo compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Synergistic Effects : Research has indicated that combinations of this compound with other antimicrobial agents enhance efficacy against resistant bacterial strains, suggesting a potential for use in combination therapies .
Data Tables
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Analogues
*Calculated based on structural analysis where explicit data is unavailable.
Key Observations:
In contrast, the octahydropyrrolopyrrole core () is fully saturated, offering conformational flexibility .
The ethyl ester in ’s compound may increase polarity compared to the tert-butyl group, influencing solubility and hydrolysis rates . The benzoyl and benzyl groups in analogues () introduce aromaticity, which could affect binding affinity in biological systems.
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to the ethyl ester analogue, enhancing membrane permeability.
- Stability : Tert-butyl esters are hydrolytically stable under basic conditions, whereas ethyl esters may undergo faster enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
